Metallo-|A-lactamase-IN-7
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Overview
Description
Metallo-|A-lactamase-IN-7 is a compound that inhibits metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria. These enzymes hydrolyze β-lactam antibiotics, rendering them ineffective. The inhibition of metallo-β-lactamases is crucial in combating antibiotic resistance, particularly in Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metallo-|A-lactamase-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically requires controlled reaction conditions such as specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Metallo-|A-lactamase-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
Metallo-|A-lactamase-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding bacterial resistance mechanisms and developing new antibiotics.
Medicine: Potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Used in the development of new drugs and diagnostic tools .
Mechanism of Action
Metallo-|A-lactamase-IN-7 exerts its effects by binding to the active site of metallo-β-lactamases, thereby inhibiting their activity. This prevents the hydrolysis of β-lactam antibiotics, allowing them to remain effective against bacterial infections. The compound interacts with zinc ions in the enzyme’s active site, disrupting its catalytic function .
Comparison with Similar Compounds
- Metallo-β-lactamase-IN-1
- Metallo-β-lactamase-IN-2
- Metallo-β-lactamase-IN-3
Uniqueness: Metallo-|A-lactamase-IN-7 is unique due to its high specificity and potency in inhibiting metallo-β-lactamases. It has shown greater efficacy in binding to the enzyme’s active site compared to other inhibitors, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[(2-amino-1,3-benzothiazol-6-yl)methyl]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C12H10N4O2S/c13-12-15-8-2-1-7(5-9(8)19-12)6-16-4-3-14-10(16)11(17)18/h1-5H,6H2,(H2,13,15)(H,17,18) |
InChI Key |
AKDVYGWISHGCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=CN=C3C(=O)O)SC(=N2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.